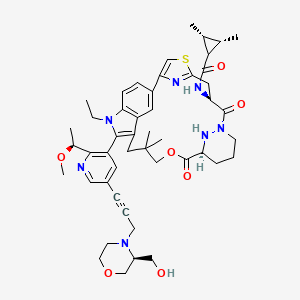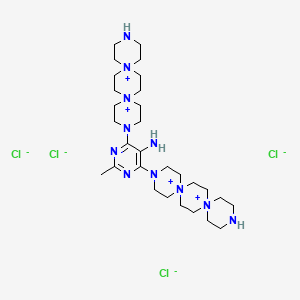
Hbv-IN-40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-40 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-40 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps typically involve the preparation of a core structure, followed by the introduction of functional groups that are essential for the compound’s biological activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Hbv-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the chemical reactions involving this compound include various intermediates and derivatives that possess different functional groups. These products are crucial for further modifications and optimization of the compound’s biological activity.
科学研究应用
Hbv-IN-40 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antiviral agents.
Biology: It is used in cell culture studies to investigate its effects on HBV replication and the cellular mechanisms involved.
Medicine: this compound is being explored as a potential therapeutic agent for treating chronic HBV infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing and drug development.
作用机制
Hbv-IN-40 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of the HBV polymerase enzyme, which is essential for the synthesis of viral DNA. By binding to the active site of the enzyme, this compound prevents the elongation of the viral DNA chain, thereby halting the replication process. This mechanism of action reduces the viral load in infected individuals and helps to control the progression of the disease.
相似化合物的比较
Hbv-IN-40 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Lamivudine: A nucleoside analogue that inhibits HBV replication by incorporating into the viral DNA and causing chain termination.
This compound stands out due to its unique binding affinity and specificity for the HBV polymerase enzyme, which may result in improved efficacy and reduced resistance compared to other antiviral agents.
属性
分子式 |
C29H55Cl4N11 |
|---|---|
分子量 |
699.6 g/mol |
IUPAC 名称 |
4,6-bis(3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-12-yl)-2-methylpyrimidin-5-amine;tetrachloride |
InChI |
InChI=1S/C29H55N11.4ClH/c1-26-33-28(35-6-14-39(15-7-35)22-18-37(19-23-39)10-2-31-3-11-37)27(30)29(34-26)36-8-16-40(17-9-36)24-20-38(21-25-40)12-4-32-5-13-38;;;;/h31-32H,2-25,30H2,1H3;4*1H/q+4;;;;/p-4 |
InChI 键 |
ZDXNNKALUUQBBT-UHFFFAOYSA-J |
规范 SMILES |
CC1=NC(=C(C(=N1)N2CC[N+]3(CC2)CC[N+]4(CCNCC4)CC3)N)N5CC[N+]6(CC5)CC[N+]7(CCNCC7)CC6.[Cl-].[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


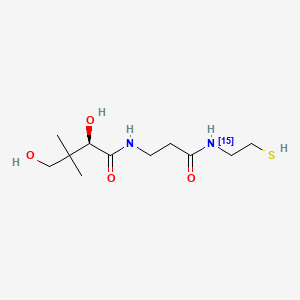
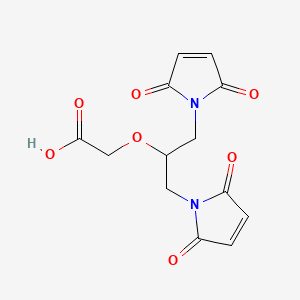
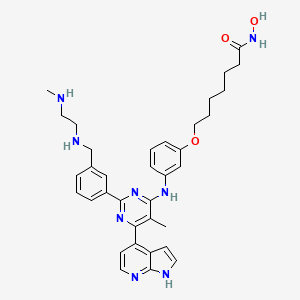



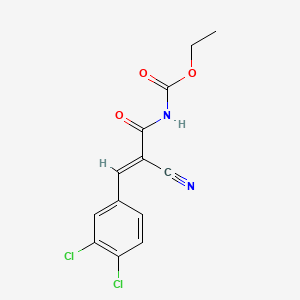
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
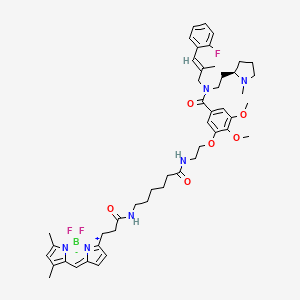
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
